

KSCM-5 sigma-1 receptor binding affinity

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Compound of Interest

Compound Name: KSCM-5

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An In-depth Technical Guide to the Sigma-1 Receptor Binding Affinity of **KSCM-5**

This technical guide provides a comprehensive overview of the binding affinity of **KSCM-5** for the sigma-1 receptor (S1R), intended for researchers, scientists, and professionals in drug development. The document details quantitative binding data, experimental methodologies, and relevant signaling pathways.

KSCM-5: A Sigma Receptor Ligand

KSCM-5 is a benzofuran-2-carboxamide derivative that has been identified as a high-affinity ligand for sigma receptors.[1][2] Specifically, it demonstrates significant binding to the sigma-1 receptor, an intracellular chaperone protein primarily located at the mitochondria-associated membrane of the endoplasmic reticulum (ER).[3][4] The sigma-1 receptor is a key modulator of various cellular functions, including calcium signaling and stress responses, making it a promising therapeutic target for a range of neurological and psychiatric disorders.[3][5]

Quantitative Binding Affinity Data

The binding affinity of **KSCM-5** for sigma receptors is typically quantified by its inhibition constant (K_i), which represents the concentration of the ligand required to occupy 50% of the receptors in a competition binding assay. A lower K_i value indicates a higher binding affinity.

Data from radioligand binding assays have determined the K_i values for **KSCM-5** at both sigma-1 and sigma-2 receptors. One study reported a K_i of 7.8 nM for the sigma-1 receptor and 16 nM for the sigma-2 receptor, indicating a slight selectivity for the sigma-1 subtype.[1] Other

sources state the K_i value for the sigma-1 receptor to be approximately 34 nM.^{[6][7][8]} This discrepancy may arise from variations in experimental conditions.

For comparison, the binding affinities of related compounds, KSCM-1 and KSCM-11, are also included in the table below.^[1]

Compound	Receptor	K_i (nM)
KSCM-5	Sigma-1	7.8 ^[1]
Sigma-2	16 ^[1]	
KSCM-1	Sigma-1	27 ^[1]
Sigma-2	527 ^[1]	
KSCM-11	Sigma-1	34 ^[1]
Sigma-2	41 ^[1]	

Experimental Protocols: Radioligand Binding Assay

The determination of **KSCM-5**'s binding affinity for the sigma-1 receptor is achieved through competitive radioligand binding assays.^{[1][9]} These assays measure the ability of an unlabeled compound (the "competitor," in this case, **KSCM-5**) to displace a radiolabeled ligand that is known to bind to the target receptor.

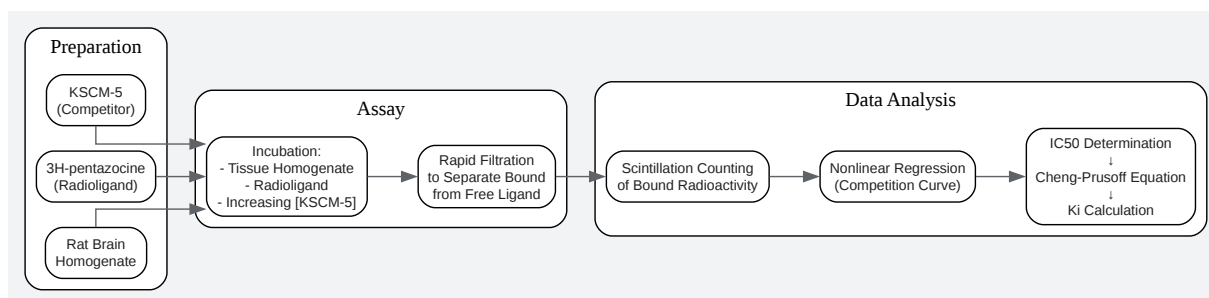
Key Methodological Details:

- **Tissue Preparation:** The sigma-1 receptor binding assays for **KSCM-5** were conducted using homogenates of rat brain tissue, which is a rich source of these receptors.^{[1][10]} For sigma-2 receptor binding, PC12 cell preparations were used.^[1]
- **Radioligand for Sigma-1:** The assays utilized --INVALID-LINK---pentazocine as the selective radioligand for labeling sigma-1 receptors.^{[1][9][10]}
- **Radioligand for Sigma-2:** To determine affinity at the sigma-2 receptor, [3H]1,3-di(2-tolyl)guanidine ([3H]-DTG) was used as the radioligand.^[1]
- **Assay Procedure:**

- The tissue or cell homogenate is incubated with a fixed concentration of the radioligand (3H-pentazocine).
- Increasing concentrations of the unlabeled competitor ligand (**KSCM-5**) are added to the incubation mixture.
- The mixture is allowed to reach equilibrium.
- The bound and free radioligand are separated via rapid filtration.
- The amount of bound radioactivity is quantified using liquid scintillation counting.
- Reference Compound: Haloperidol served as the reference compound in these assays.[1]
- Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of **KSCM-5** that displaces 50% of the bound radioligand) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[1]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for a competitive radioligand binding assay used to determine the Ki of **KSCM-5** for the sigma-1 receptor.



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Workflow for Sigma-1 Receptor Competitive Binding Assay.

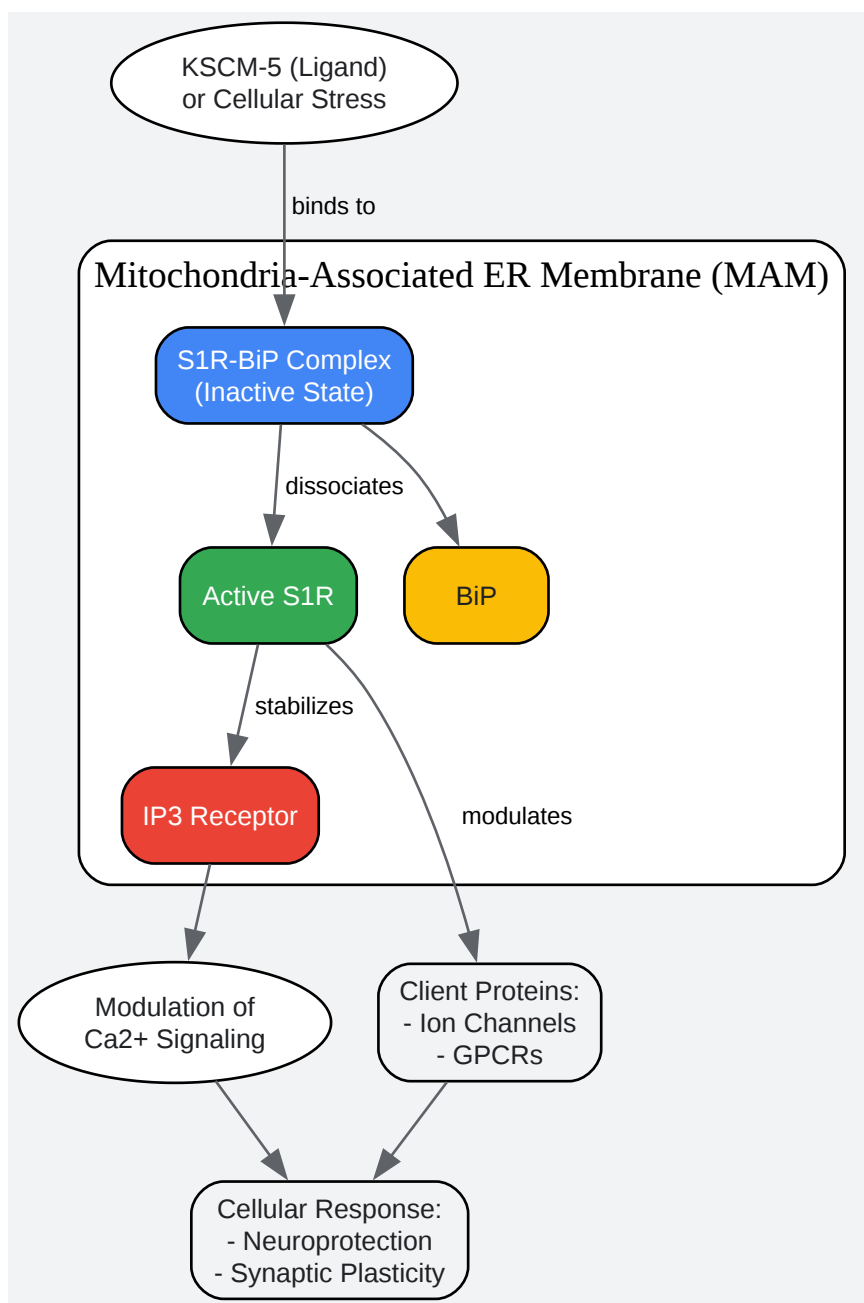
Sigma-1 Receptor Signaling Pathways

The sigma-1 receptor is a unique ligand-operated chaperone protein residing at the ER-mitochondrion interface, known as the mitochondria-associated membrane (MAM).[3][4] Its signaling mechanism does not involve conventional G-protein activation but rather protein-protein interactions.

- **Basal State:** In an inactive state, the sigma-1 receptor is bound to another ER chaperone, the Binding-immunoglobulin Protein (BiP).[3][5]
- **Activation:** Upon stimulation by agonist ligands (like **KSCM-5**) or under conditions of cellular stress, the sigma-1 receptor dissociates from BiP.[3][5]
- **Modulation of Client Proteins:** Once dissociated, the activated sigma-1 receptor can translocate and interact with a variety of "client" proteins. These include voltage-gated ion channels (e.g., K⁺, Ca²⁺, Na⁺, SK channels) and G-protein coupled receptors.[3]
- **Calcium Homeostasis:** A critical function of the sigma-1 receptor is the regulation of calcium (Ca²⁺) signaling between the ER and mitochondria. It directly interacts with and stabilizes the inositol 1,4,5-trisphosphate receptor (IP3R), ensuring proper Ca²⁺ flux into the mitochondria, which is vital for cellular energy production and survival.[5]

Visualization of Sigma-1 Receptor Signaling

The diagram below outlines the core signaling pathway of the sigma-1 receptor upon ligand binding.



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